2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
Overview
Description
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The compound’s action on this pathway could potentially alleviate the cognitive decline associated with conditions like Alzheimer’s disease .
Pharmacokinetics
The compound’s potency against ache, as indicated by its ic50 value of 090 μM , suggests that it may have good bioavailability
Result of Action
The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes the compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is acetylcholinesterase (AChE), where it acts as an inhibitor . The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease . Additionally, 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle regulation .
Cellular Effects
The effects of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance cognitive functions and memory . In cancer cells, the inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis
Molecular Mechanism
At the molecular level, 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition is a result of both competitive and non-competitive mechanisms, as the compound can bind to multiple sites on the enzyme . Similarly, the interaction with CDK2 involves binding to the ATP-binding pocket, preventing the phosphorylation of key substrates required for cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under extreme conditions, potentially reducing its efficacy . Long-term studies have shown that continuous exposure to 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive functions without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . In cancer models, higher doses are required to achieve significant inhibition of CDK2 and induce apoptosis in tumor cells . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that are excreted via the kidneys . The interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes such as acetylcholinesterase and CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding the subcellular distribution of 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is essential for optimizing its therapeutic potential.
Preparation Methods
The synthesis of 2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ optimized reaction conditions, including the use of catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine moiety can be replaced with other functional groups using appropriate reagents and conditions
Scientific Research Applications
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Properties
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c18-6-7-24-17-15(12-21-24)16(19-13-20-17)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-5,12-13H,6-11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFUPILPNZDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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